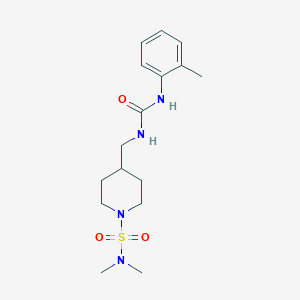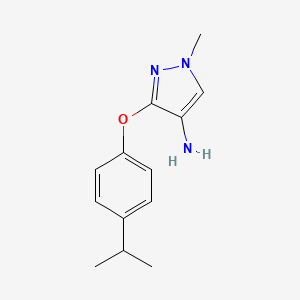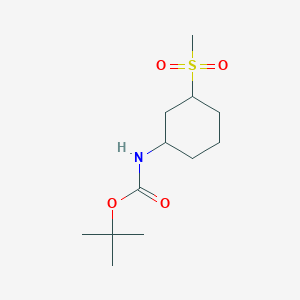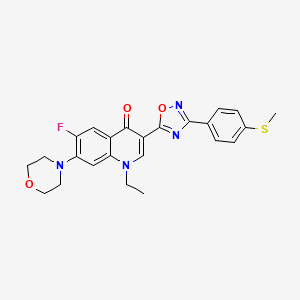
N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a morpholinoethyl group, which includes a morpholine ring, a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure would be based on the connectivity of the different groups in the compound. The isoxazole ring would likely be planar due to the presence of the nitrogen and oxygen atoms .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition . The morpholinoethyl group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Isoxazoles are typically polar due to the presence of the nitrogen and oxygen atoms .科学的研究の応用
Novel Fluorescent Probes for Hypoxic Cells
Research led by Feng et al. (2016) developed a novel off-on fluorescent probe based on the 4-nitroimidazole moiety and morpholine groups for selective detection of hypoxia or nitroreductase (NTR) in tumor cells. This probe, designed for biomedical research applications, could potentially be applied in the imaging of disease-relevant hypoxia, highlighting the use of isoxazole derivatives in creating sensitive and selective probes for biological imaging (Feng et al., 2016).
Hsp90 Inhibitors for Cancer Therapy
Baruchello et al. (2011) discovered that certain 3,4-isoxazolediamide compounds exhibit potent Hsp90 inhibitory properties, comparable to structurally related isoxazole derivatives. These compounds have shown significant cell growth inhibitory activity and induced depletion of client proteins, indicating their potential as anti-cancer agents (Baruchello et al., 2011).
Antimicrobial Agents
Sahin et al. (2012) synthesized new 1,2,4-triazole derivatives containing the morpholine moiety, which were tested for antimicrobial activities. Some compounds in this series exhibited good or moderate activity, demonstrating the utility of isoxazole derivatives in developing new antimicrobial agents (Sahin et al., 2012).
Synthesis of Di- and Mono-oxalamides
Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which could potentially be applied to the synthesis of related oxalamide compounds. This method highlights the versatility of isoxazole derivatives in organic synthesis (Mamedov et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-25-14-4-2-3-13(11-14)15(22-6-9-26-10-7-22)12-19-17(23)18(24)20-16-5-8-27-21-16/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDMQVPSLJVPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2553087.png)
![N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2553088.png)
![{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2553091.png)


![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide](/img/structure/B2553098.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2553100.png)
![N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![Diethyl 2-[(3,5-dichloroanilino)methylene]malonate](/img/structure/B2553104.png)


![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2553109.png)